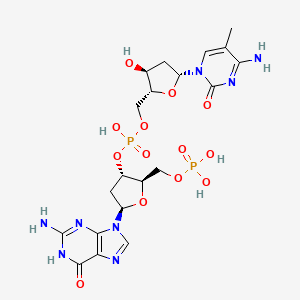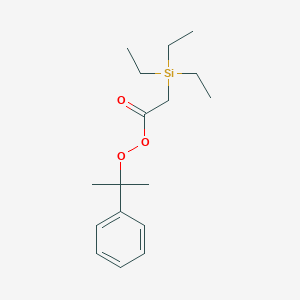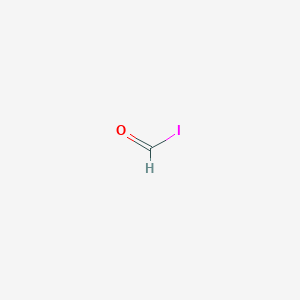
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester is a complex organic compound with a unique structure. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its carbamate ester functional group, which plays a crucial role in its chemical behavior and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester typically involves the reaction of carbamoyl chlorides with alcohols or the addition of alcohols to isocyanates . The reaction conditions often require the presence of a base to neutralize the hydrochloric acid formed during the reaction. The process can be carried out under mild to moderate temperatures to ensure the stability of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester involves its interaction with specific molecular targets. The carbamate ester group can inhibit enzymes by forming stable carbamylated intermediates. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, methyl-, o-cumenyl ester
- Carbamic acid, methyl-, 3-methylphenyl ester
- Carbamic acid, methyl ester
Uniqueness
Compared to similar compounds, carbamic acid, methyl((2-(1-methylethyl)phenyl)thio)-, 2-(1-methylethoxy)phenyl ester is unique due to its specific structural features, such as the presence of the thioether linkage and the 2-(1-methylethoxy)phenyl ester group
Propriétés
Numéro CAS |
50539-87-2 |
|---|---|
Formule moléculaire |
C20H25NO3S |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
(2-propan-2-yloxyphenyl) N-methyl-N-(2-propan-2-ylphenyl)sulfanylcarbamate |
InChI |
InChI=1S/C20H25NO3S/c1-14(2)16-10-6-9-13-19(16)25-21(5)20(22)24-18-12-8-7-11-17(18)23-15(3)4/h6-15H,1-5H3 |
Clé InChI |
FIULYKVYMJVZIF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1SN(C)C(=O)OC2=CC=CC=C2OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


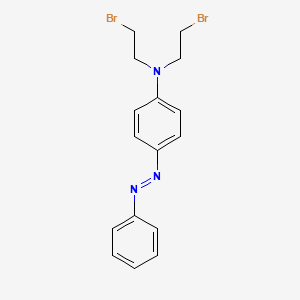
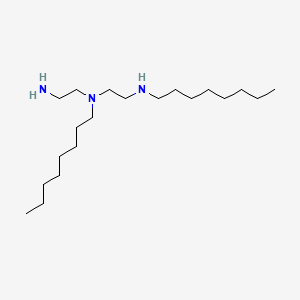
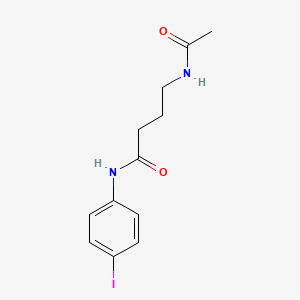
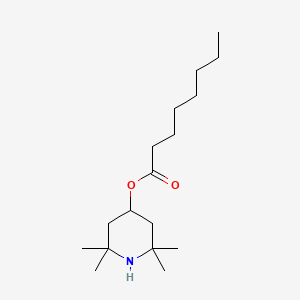
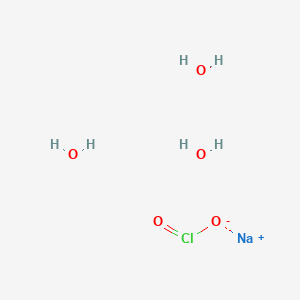
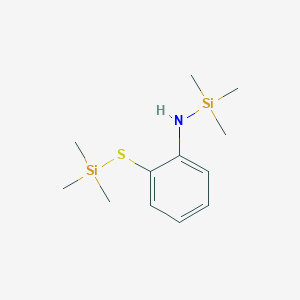
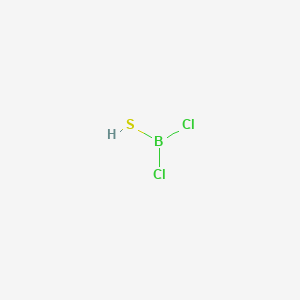
![6-Heptyl-2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14659107.png)
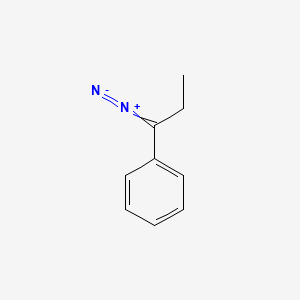
![4-[(E)-2-hydroxyprop-1-enyl]-6-methyl-1H-pyrimidine-2-thione](/img/structure/B14659124.png)

